molecular formula C26H22F3N5OS B11573940 N-[1-(2-Methyl-benzyl)-1H-pyrazol-4-yl]-2-(4-trifluoromethyl-5,6-dihydro-benzo[h]quinazolin-2-ylsulfanyl)-acetamide

N-[1-(2-Methyl-benzyl)-1H-pyrazol-4-yl]-2-(4-trifluoromethyl-5,6-dihydro-benzo[h]quinazolin-2-ylsulfanyl)-acetamide

Cat. No.: B11573940
M. Wt: 509.5 g/mol
InChI Key: RHUPRIJWSHZBNV-UHFFFAOYSA-N
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Description

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines a pyrazole ring, a benzoquinazoline moiety, and a trifluoromethyl group

Preparation Methods

The synthesis of N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Synthesis of the Benzoquinazoline Moiety: This involves the cyclization of an appropriate precursor, often through a condensation reaction.

    Coupling of the Pyrazole and Benzoquinazoline Units: The final step involves coupling the pyrazole and benzoquinazoline units through a sulfanyl linkage, typically using a thiol reagent under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using strong nucleophiles like alkoxides or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Material Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new drugs.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and benzoquinazoline moiety may bind to active sites, inhibiting or modulating the activity of these targets. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE can be compared with similar compounds, such as:

The uniqueness of N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-{[4-(TRIFLUOROMETHYL)-5H,6H-BENZO[H]QUINAZOLIN-2-YL]SULFANYL}ACETAMIDE lies in its combination of these diverse functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H22F3N5OS

Molecular Weight

509.5 g/mol

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H22F3N5OS/c1-16-6-2-3-8-18(16)13-34-14-19(12-30-34)31-22(35)15-36-25-32-23-20-9-5-4-7-17(20)10-11-21(23)24(33-25)26(27,28)29/h2-9,12,14H,10-11,13,15H2,1H3,(H,31,35)

InChI Key

RHUPRIJWSHZBNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)CSC3=NC4=C(CCC5=CC=CC=C54)C(=N3)C(F)(F)F

Origin of Product

United States

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